molecular formula C7H3Cl2N3 B1296284 5,8-Dichloropyrido[2,3-d]pyridazine CAS No. 703-33-3

5,8-Dichloropyrido[2,3-d]pyridazine

Cat. No.: B1296284
CAS No.: 703-33-3
M. Wt: 200.02 g/mol
InChI Key: QNGKPMNRSDSBMD-UHFFFAOYSA-N
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Description

5,8-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that features a unique combination of pyridazine and pyridine rings.

Biochemical Analysis

Biochemical Properties

5,8-Dichloropyrido[2,3-d]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in this compound is known for its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, which can facilitate interactions with drug targets . These properties make it a valuable scaffold in drug design, enabling the modulation of enzyme activity and protein-protein interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses and metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to interact with enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by binding to regulatory elements or transcription factors, thereby modulating the transcriptional activity of target genes . These molecular interactions are essential for elucidating the compound’s mechanism of action and its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound may modulate the activity of enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell, thereby affecting its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine. One common method includes the reaction of pyrido[2,3-d]pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The process usually requires an inert atmosphere and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

5,8-Dichloropyrido[2,3-d]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at the 5 and 8 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with specific properties .

Properties

IUPAC Name

5,8-dichloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKPMNRSDSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN=C2Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299537
Record name 5,8-dichloropyrido[2,3-d]pyridazine
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Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

703-33-3
Record name 5,8-Dichloropyrido[2,3-d]pyridazine
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Record name 5,8-Dichloropyrido(2,3-d)pyridazine
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Record name 703-33-3
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Record name 5,8-dichloropyrido[2,3-d]pyridazine
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Record name 5,8-dichloropyrido[2,3-d]pyridazine
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Q & A

Q1: Why is 5,8-Dichloropyrido[2,3-d]pyridazine of interest to researchers?

A: This compound serves as a valuable starting material for synthesizing various substituted pyrido[2,3-d]pyridazines. Its structure, featuring two chlorine atoms susceptible to nucleophilic substitution, allows for the introduction of diverse functional groups. This versatility makes it attractive for exploring new chemical entities with potential biological activities. [, ]

Q2: How does the reactivity of this compound compare to similar compounds?

A: Research indicates that this compound reacts readily with nucleophiles such as ω-dialkylaminoalkylamines. Interestingly, its reactivity is higher than that of 4,7-Dichloroimidazo[4,5-d]pyridazine and 7-Chloroimidazo[4,5-c]pyridazine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the imidazole ring, which reduces the electrophilicity of the carbon atoms attached to the chlorine atoms in the imidazopyridazine derivatives.

Q3: Can you provide an example of a specific reaction involving this compound?

A: One example is its reaction with hydrazine hydrate. This reaction produces a mixture of 5-chloro-8-hydrazino- and 8-chloro-5-hydrazinopyrido[2,3-d]pyridazines. These products can then be further derivatized, for example, by reaction with formic acid to generate triazolopyridopyridazines. [] This reaction sequence highlights the potential of this compound as a scaffold for building diverse heterocyclic systems.

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